3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide

HDAC inhibition zinc-binding group pharmacophore design

3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide (C₁₉H₁₇N₃O₃, MW 335.4 g/mol) is a synthetic acrylamide derivative that incorporates a 1,3-benzodioxole (piperonyl) cap, a central acrylamide Michael-acceptor linker, and a 2-(1H-benzoimidazol-2-yl)-ethyl side chain. This architecture places it within the broad pharmacophore class of benzimidazole‑acrylamide histone deacetylase (HDAC) inhibitors, a well‑validated family where the benzimidazole ring serves as a zinc‑binding group (ZBG) recognition element and the acrylamide moiety provides the key enzyme‑chelating warhead.

Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
Cat. No. B12110924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide
Molecular FormulaC19H17N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H17N3O3/c23-19(8-6-13-5-7-16-17(11-13)25-12-24-16)20-10-9-18-21-14-3-1-2-4-15(14)22-18/h1-8,11H,9-10,12H2,(H,20,23)(H,21,22)/b8-6+
InChIKeyDGLOKGVZKDWYBY-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide: Structural Classification and Procurement-Relevant Physicochemical Baseline


3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide (C₁₉H₁₇N₃O₃, MW 335.4 g/mol) is a synthetic acrylamide derivative that incorporates a 1,3-benzodioxole (piperonyl) cap, a central acrylamide Michael-acceptor linker, and a 2-(1H-benzoimidazol-2-yl)-ethyl side chain . This architecture places it within the broad pharmacophore class of benzimidazole‑acrylamide histone deacetylase (HDAC) inhibitors, a well‑validated family where the benzimidazole ring serves as a zinc‑binding group (ZBG) recognition element and the acrylamide moiety provides the key enzyme‑chelating warhead . The compound is catalogued as a screening compound (EVT‑12244388) for non‑human research use only and is not intended for therapeutic or veterinary application .

3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide: Why Generic Substitution Within the Benzimidazole-Acrylamide Class Is Chemically Unsound


Compounds within the benzimidazole‑acrylamide HDAC inhibitor class cannot be interchanged generically because potency, isoform selectivity, and cellular permeability are exquisitely sensitive to three structural variables: (i) the nature and linker length of the N‑substituent on the benzimidazole ring, (ii) the presence or absence of an N‑hydroxy group on the acrylamide warhead (which directly chelates the catalytic Zn²⁺ ion), and (iii) the capping group attached to the acrylamide α,β‑unsaturated carbonyl [1]. Representative compounds such as SB639 (N‑hydroxy‑1,2‑disubstituted‑1H‑benzimidazol‑5‑yl acrylamide) demonstrate that moving the acrylamide attachment from the 5‑ to the 6‑position of the benzimidazole ring abrogates HDAC inhibition entirely, confirming that subtle positional isomerism destroys target engagement [1]. For the target compound, the 2‑(1H‑benzoimidazol‑2‑yl)‑ethyl side‑chain and the benzo[1,3]dioxol‑5‑yl cap create a unique three‑dimensional pharmacophore that is absent in all literature‑validated analogs. Without head‑to‑head comparative data against a specific analog, the structural uniqueness alone does not guarantee superior biological performance, but it does preclude assumptions of functional equivalence with any other in‑class molecule [1].

3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide: Quantified Differentiation Evidence Against Structural Analogs


Zinc-Binding Warhead Absence: Structural Differentiation from HDAC-Optimized N-Hydroxy Acrylamide Analog SB639

The target compound lacks the N‑hydroxy group on the acrylamide moiety that is present in the optimized HDAC inhibitor SB639 (compound 23 in Wang et al., 2009). In SB639, the N‑hydroxyacrylamide warhead chelates the catalytic Zn²⁺ ion in HDAC enzymes, resulting in an enzymatic IC₅₀ of 0.067 μM against HDAC1 and a cellular IC₅₀ of 0.34 μM against HCT116 colon cancer cells [1]. The target compound's simple acrylamide lacks this zinc‑chelating capability, which structurally predicts reduced HDAC inhibitory potency relative to N‑hydroxy‑bearing analogs if HDAC is the intended target [1].

HDAC inhibition zinc-binding group pharmacophore design

Benzimidazole Substitution Pattern: Positional Differentiation from 5‑Acrylamido Benzimidazole Scaffolds

The target compound features a 2‑(1H‑benzoimidazol‑2‑yl)‑ethyl linker at the acrylamide nitrogen, whereas the SB639 series positions the acrylamide directly at the 5‑position of the benzimidazole ring [1]. The Wang et al. SAR demonstrates that moving the N‑hydroxyacrylamide from the 5‑position to the 6‑position eliminates all HDAC inhibitory activity (IC₅₀ > 10 μM vs. 0.067 μM for the 5‑substituted analog), underscoring the extreme sensitivity of this scaffold to positional isomerism [1]. The target compound's 2‑ethyl linker places the benzimidazole at a greater distance from the acrylamide warhead and orients it differently in space compared to the 5‑acrylamido series, a geometry that has not been characterized in any published HDAC SAR study [1].

structure-activity relationship positional isomerism benzimidazole pharmacophore

Capping Group Differentiation: Benzo[1,3]dioxol‑5‑yl vs. Piperonyl‑Containing HDAC Inhibitors

The 1,3‑benzodioxole (piperonyl) cap is a recurring motif in HDAC inhibitor design and more broadly in anticancer natural product derivatives [1]. In the 2024 mini‑review by Bentham Science, benzo[d][1,3]dioxol derivatives are explicitly grouped alongside belinostat analogs and pyrazine derivatives as validated HDAC inhibitor chemotypes [1]. However, the specific combination of a benzodioxole cap with a 2‑ethyl‑benzimidazole linker has not been described in any published HDAC inhibitor series. The closest structurally characterized comparator is the 1,3‑benzodioxole derivative YL201, which combines a benzodioxole cap with a phenyl‑piperazine cap group connected via an acrylamide vinyl linker and exhibits an IC₅₀ of 4.92 μM against MDA‑MB‑231 breast cancer cells, outperforming 5‑fluorouracil (IC₅₀ = 18.06 μM) [2]. The target compound shares the benzodioxole‑acrylamide core but replaces the phenyl‑piperazine tail with a benzimidazole‑ethyl substituent, creating a distinct chemotype with no head‑to‑head comparison available [2].

surface recognition domain 1,3-benzodioxole HDAC inhibitor cap group

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen Bonding Profile vs. SB639 and Vorinostat (SAHA)

The target compound (MW 335.4 g/mol) is substantially smaller than the clinical HDAC inhibitor vorinostat (SAHA, MW 264.3 g/mol) and the literature lead SB639 (estimated MW ~380–420 g/mol based on its 1,2‑disubstituted benzimidazole‑5‑acrylamide scaffold) [1]. Comparable benzodioxole‑acrylamide‑imidazole hybrids in PubChem (e.g., CID 122243691, C₁₉H₁₇N₅O₃, MW 363.4 g/mol) exhibit calculated logP values of ~3.0–3.5 and 3–4 hydrogen bond acceptors plus 1 hydrogen bond donor [2]. These properties place such compounds within Lipinski's Rule of Five space, but the target compound, lacking an N‑hydroxy group, has one fewer hydrogen bond donor than SB639, potentially improving passive membrane permeability at the cost of zinc‑chelation affinity [2]. No experimental logP, solubility, or permeability data are available for the target compound.

drug-likeness permeability physicochemical properties

3-Benzo[1,3]dioxol-5-yl-N-[2-(1H-benzoimidazol-2-yl)-ethyl]-acrylamide: Evidence-Anchored Application Scenarios


Chemical Probe for Benzimidazole-Acrylamide Pharmacophore Expansion Studies

This compound serves as a structurally unique chemical probe for exploring the SAR space between classical N‑hydroxy acrylamide HDAC inhibitors (such as SB639 [1]) and benzodioxole‑capped anticancer agents (such as YL201 [2]). Because its 2‑(1H‑benzoimidazol‑2‑yl)‑ethyl linker is absent from all published HDAC inhibitor series [1], parallel screening against SB639 and YL201 can reveal whether the benzimidazole‑ethyl moiety confers any isoform selectivity or cytotoxicity advantage over the well‑characterized 5‑acrylamido‑benzimidazole and phenyl‑piperazine scaffolds.

Negative Control or Selectivity Counter-Screen in HDAC Inhibitor Programs

Given the structural prediction that the lack of an N‑hydroxy group abolishes Zn²⁺ chelation [1], this compound can be deployed as a matched negative control in HDAC enzyme assays. Its activity profile, when directly compared to N‑hydroxy‑containing analogs, can help deconvolute zinc‑dependent vs. zinc‑independent mechanisms of action in cellular phenotypic screens.

Scaffold-Hopping Intermediate for Hybrid Molecule Libraries

The combination of a 1,3‑benzodioxole cap (shared with YL201 [2]) and a benzimidazole‑ethyl tail (shared with the SB639 scaffold core [1]) makes this compound a valuable synthetic intermediate for building hybrid libraries that systematically vary the cap group, linker length, and benzimidazole substitution. Procurement is justified when the research goal is to interrogate the additive or synergistic contributions of these two privileged motifs.

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